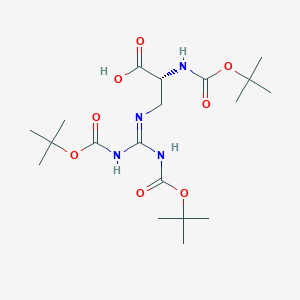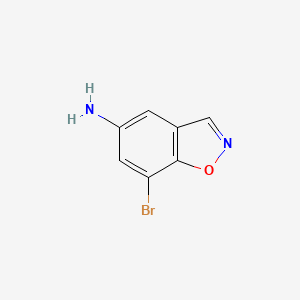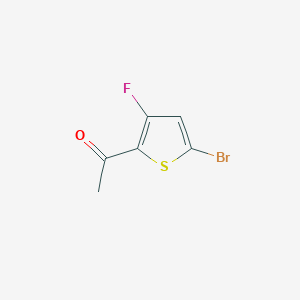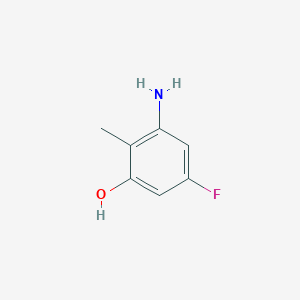
2-Bromo-N-cyclopropylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinamine,2-bromo-N-cyclopropyl- is a heterocyclic organic compound with the molecular formula C7H8BrN3 It is characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a cyclopropylamine group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the cyclopropylamine group. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyrimidine and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- can be scaled up using similar reaction conditions. The process involves the use of larger reactors and continuous flow systems to optimize yield and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinamine,2-bromo-N-cyclopropyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-pyrimidinamine, while reduction with sodium borohydride could lead to the formation of 5-amino-2-pyrimidinamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Pyrimidinamine,2-bromo-N-cyclopropyl- is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, 5-Pyrimidinamine,2-bromo-N-cyclopropyl- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for the synthesis of polymers, coatings, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamine group play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 5-Pyrimidinamine,2-bromo-N-cyclopropyl-.
5-Amino-2-pyrimidinamine: A derivative formed through reduction reactions.
5-Azido-2-pyrimidinamine: A product of nucleophilic substitution reactions.
Uniqueness
5-Pyrimidinamine,2-bromo-N-cyclopropyl- is unique due to the presence of both a bromine atom and a cyclopropylamine group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
1209458-19-4 |
|---|---|
Formule moléculaire |
C7H8BrN3 |
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
2-bromo-N-cyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C7H8BrN3/c8-7-9-3-6(4-10-7)11-5-1-2-5/h3-5,11H,1-2H2 |
Clé InChI |
LKKZDAVKNXWUFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CN=C(N=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
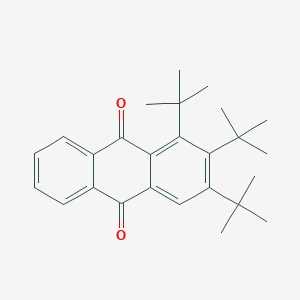
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
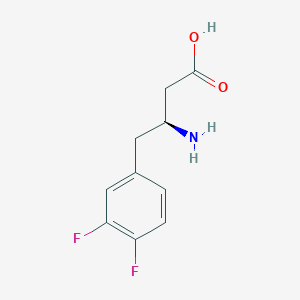
![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)
![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
